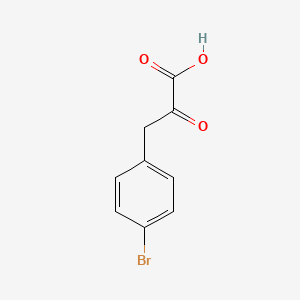

3-(4-Bromophenyl)-2-oxopropanoic acid

Description

Contextualizing α-Keto Acids in Organic Synthesis and Biochemistry

Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. fiveable.mewikipedia.orgtuscany-diet.net This unique arrangement imparts significant reactivity and versatility, making them crucial intermediates in both biological pathways and synthetic organic chemistry.

In biochemistry, α-keto acids are central to metabolism. fiveable.me They are key players in the citric acid cycle (Krebs cycle), a fundamental process for cellular energy production. fiveable.mewikipedia.orgfiveable.me For instance, α-ketoglutarate and oxaloacetic acid are pivotal intermediates in this cycle. wikipedia.orgtuscany-diet.net Furthermore, α-keto acids are intrinsically linked to amino acid metabolism through transamination reactions, where an amino group is transferred to an α-keto acid to form a new amino acid. fiveable.metuscany-diet.net This process is vital for the synthesis of non-essential amino acids and for nitrogen balance within organisms. fiveable.me They also serve as precursors in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. fiveable.metuscany-diet.net

In the realm of organic synthesis, α-keto acids are valued as versatile building blocks. They can serve as precursors to a wide range of molecules, including amino acids and other heterocyclic compounds. Their structure allows for various chemical transformations, such as decarboxylation, amination, and esterification. They are also recognized as effective acylating agents, sometimes offering a greener alternative to traditional acyl chlorides because the primary byproduct of their acylation reactions is carbon dioxide. wikipedia.org

Significance of Halogenated Phenyl Moieties in Chemical Scaffolds

The phenyl group is a common structural motif in organic chemistry, prized for its rigidity and stability. When a halogen atom, such as bromine, is introduced onto the phenyl ring, it significantly alters the molecule's physicochemical properties. This strategy, known as halogenation, is a cornerstone of medicinal chemistry and materials science.

The introduction of a bromine atom to a phenyl group can influence a molecule's:

Lipophilicity: Halogens can increase the molecule's ability to pass through biological membranes.

Metabolic Stability: The carbon-bromine bond can block sites of metabolic oxidation, potentially increasing the duration of a drug's action. ump.edu.pl

Binding Interactions: Bromine can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its target protein, thereby improving the potency of a drug. ump.edu.pl

The 4-bromophenyl group, specifically, is frequently incorporated into pharmaceutical candidates to fine-tune their biological activity and pharmacokinetic profiles. This moiety is found in various compounds investigated for anticancer, analgesic, and other therapeutic applications. nih.govacs.orgacs.org

Research Landscape of 3-(4-Bromophenyl)-2-oxopropanoic Acid: A Review of Current Endeavors

This compound is primarily recognized in the scientific community as a specialized chemical intermediate. Its value stems from the combination of the reactive α-keto acid functionality with the modulating properties of the 4-bromophenyl group. While large-scale studies focusing on this specific molecule are not abundant, its utility is evident from its availability from chemical suppliers and its application as a building block in targeted synthesis projects. achemblock.comcymitquimica.com

The research endeavors involving this compound are typically focused on the synthesis of more complex molecules. It serves as a precursor for introducing the 4-bromophenyl keto-acid scaffold into larger structures, enabling the creation of novel compounds with potential biological activity. For example, related bromophenyl oxo-butenoic acids have been used as starting materials for the synthesis of various heterocyclic compounds, such as pyrimidines and pyridines. researchgate.net The reactivity of the keto and acid groups allows for cyclization and condensation reactions, forming the core of diverse molecular architectures.

The presence of the bromine atom also makes it a suitable substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. This allows chemists to further elaborate the aromatic ring, attaching other functional groups to build molecular complexity.

Chemical Compound Data

Below are the key identifiers and properties for this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 38712-59-3 | achemblock.com |

| Molecular Formula | C₉H₇BrO₃ | achemblock.com |

| Molecular Weight | 243.06 g/mol | cymitquimica.com |

| IUPAC Name | This compound | achemblock.com |

| Synonyms | Benzenepropanoic Acid, 4-Bromo-alpha-oxo- | cymitquimica.com |

| SMILES | O=C(O)C(=O)Cc1ccc(Br)cc1 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWLYEKOUUEZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344674 | |

| Record name | 3-(4-Bromophenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38712-59-3 | |

| Record name | 3-(4-Bromophenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)-2-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Bromophenyl 2 Oxopropanoic Acid and Its Derivatives

Established Synthetic Pathways for the 2-Oxopropanoic Acid Core

The construction of the 2-oxopropanoic acid core is a fundamental step in the synthesis of its derivatives. Several well-established chemical routes are available, often starting from simple and readily available precursors. mdpi.com These methods typically involve multi-step processes that build the required carbon skeleton and introduce the necessary functional groups.

Strategies Involving Aldehyde and Acyl Precursors

A common approach to α-keto acids involves the use of aldehydes as starting materials. google.com One such method is the "umpolung" or reversal of polarity of the aldehyde's carbonyl carbon. This can be achieved by converting the aldehyde into a cyclic dithiane. Deprotonation of the dithiane with a strong base generates a carbanion that can then react with an electrophile like carbon dioxide. Subsequent oxidative cleavage of the dithiane ring yields the desired α-keto acid. google.com

Another strategy involves the reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis of the resulting ester to furnish the free α-keto acid. google.com Additionally, the acid-catalyzed hydrolysis of acyl cyanides provides a direct route to α-keto acids. google.com These methods, while effective, often require specific reaction conditions and careful control of reagents.

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| Aldehyde | Dithiol, Strong Base, CO2 | Cyclic Dithiane | google.com |

| Grignard Reagent | Dialkyl Oxalate | α-Keto Ester | google.com |

| Acyl Cyanide | Acid | α-Keto Acid | google.com |

Application of Piperazine-2,5-dione Intermediates

Piperazine-2,5-diones, also known as diketopiperazines, are cyclic dipeptides that can serve as precursors in the synthesis of various organic molecules. nih.gov These compounds are typically formed by the condensation of two α-amino acids. whiterose.ac.uk While not a direct mainstream method for the synthesis of the 2-oxopropanoic acid core itself, the chemistry of diketopiperazines is relevant in the broader context of amino acid and keto acid synthesis. A modern approach to synthesizing 2,5-diketopiperazines involves a catalytic hydroxy-directed peptide bond formation using diboronic acid anhydride, which proceeds in high yields. organic-chemistry.org This method involves a three-step sequence of catalytic condensation, deprotection, and intramolecular cyclization. organic-chemistry.org The ring-opening polymerization of 2,5-diketopiperazines offers a pathway to poly(amino acids), highlighting their utility as monomers in polymer chemistry. whiterose.ac.ukresearchgate.net

Targeted Bromination Strategies in Phenyl-Containing α-Keto Acids

The introduction of a bromine atom onto the phenyl ring of a phenyl-containing α-keto acid is a key step in synthesizing compounds like 3-(4-Bromophenyl)-2-oxopropanoic acid. Electrophilic bromination is the most direct route for this transformation. nih.gov The reaction of enolizable aromatic ketones with electrophilic bromine (Br2) under acidic conditions is a standard method to produce α-haloketones. nih.gov

Various reagents and conditions have been developed to achieve efficient and selective bromination. N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones, often in the presence of a catalyst or under photochemical conditions. researchgate.net Using NBS can be advantageous as the byproduct, succinimide, can be recycled. researchgate.net Alternative methods aim to avoid the direct use of hazardous elemental bromine by generating it in situ. For instance, an environmentally friendly approach involves the oxidation of hydrobromic acid (HBr) with an oxidizing agent like sodium chlorate (B79027) to produce bromine for the subsequent α-bromination of phenyl alkyl ketones. google.com

Microwave-assisted bromination of aryl ketones using Br2 in glacial acetic acid has also been reported, though its applicability is limited by the acidic conditions. nih.gov Continuous flow procedures have been developed for the α-bromination of acetophenone, highlighting the potential for industrial-scale synthesis with high selectivity. nih.gov

| Brominating Agent | Substrate Type | Conditions | Key Feature | Reference |

| Br2 | Aromatic Ketones | Acidic (e.g., HOAc), Microwave | Direct Bromination | nih.gov |

| HBr / Bromine | Acetophenone | 1,4-Dioxane, Continuous Flow | High Selectivity, Industrial Potential | nih.gov |

| NBS | Carbonyl Compounds | UV-vis irradiation | Catalyst-free, Mild Conditions | researchgate.net |

| HBr / Oxidizing Agent | Phenyl Alkyl Ketones | Aqueous | In situ Bromine Generation | google.com |

Divergent Synthesis of Bromophenyl-Substituted α-Keto Acid Analogs (e.g., Difluorinated Species)

The synthesis of fluorinated analogs of bromophenyl-substituted α-keto acids is of interest due to the unique properties conferred by fluorine atoms in medicinal chemistry. bohrium.com The development of efficient methods for introducing fluorine into organic molecules is a significant area of research.

One common strategy for synthesizing α,α-difluorinated ketones involves the use of electrophilic fluorinating reagents like Selectfluor®. This reagent can be used to fluorinate cyclic ketones under mild conditions, although difluorination can sometimes occur. sapub.org The synthesis of gem-difluoroalkanes can also be achieved through the decarboxylative fluorination of malonic acid derivatives, catalyzed by silver. organic-chemistry.org Another approach is the deoxyfluorination of α-ketoesters using sulfuryl fluoride (B91410) and a fluoride source. organic-chemistry.org

For the synthesis of distal fluorinated ketones, several pathways have been explored, including C-H fluorination, decarboxylative fluorination, olefin fluorination, and ring-opening fluorination. researchgate.net These methods provide access to a variety of fluorinated building blocks that can be incorporated into more complex molecules.

| Fluorination Strategy | Reagent/Catalyst | Substrate | Product | Reference |

| Electrophilic Fluorination | Selectfluor® | Cyclic Ketones | α-Fluorinated Ketones | sapub.org |

| Decarboxylative Fluorination | Silver Catalyst | Malonic Acid Derivatives | gem-Difluoroalkanes | organic-chemistry.org |

| Deoxyfluorination | Sulfuryl Fluoride / Me4NF | α-Ketoesters | gem-Difluoro Compounds | organic-chemistry.org |

Chemoenzymatic Approaches to α-Keto Acid Structures

Chemoenzymatic synthesis has emerged as a powerful and green alternative to traditional chemical methods for producing α-keto acids. mdpi.com These approaches often utilize enzymes to catalyze specific transformations with high selectivity and efficiency under mild conditions.

A prominent chemoenzymatic route involves the oxidation of L-amino acids catalyzed by L-amino acid oxidase (LAAO). acs.orgresearchgate.net A significant challenge in this process is the byproduct hydrogen peroxide (H2O2), which can cause oxidative decarboxylation of the α-keto acid product and deactivate the enzyme. acs.org To overcome this, innovative strategies have been developed, such as using a metal-organic framework (UiO-66) to compartmentalize platinum nanoparticles (which decompose H2O2) and the LAAO enzyme. This spatial separation prevents enzyme deactivation and channels H2O2 for immediate decomposition, leading to a near-quantitative yield of the α-keto acid. acs.org

Engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, have also been utilized for the biosynthesis of α-keto acids from renewable resources like glucose. mdpi.com

| Enzymatic System | Substrate | Key Innovation | Yield | Reference |

| L-amino acid oxidase (LAAO) & Pt NPs in UiO-66 | L-amino acid | Compartmentalization to prevent enzyme deactivation and H2O2-mediated degradation | 99.7% | acs.org |

| Free L-amino acid oxidase (LAAO) | L-amino acid | - | 41.2% | acs.org |

| Engineered Microorganisms | Sugars (e.g., glucose) | Biosynthesis via TCA cycle | Varies | mdpi.com |

Methodological Innovations and Yield Optimization in this compound Synthesis

While specific, detailed synthetic procedures for this compound with a focus on yield optimization are not extensively detailed in the provided context, general principles of α-keto acid synthesis can be applied. Innovations in this area focus on improving efficiency, reducing environmental impact, and increasing yields.

For instance, Friedel-Crafts acylation of aromatic hydrocarbons with reagents like ethyl oxalyl chloride is a conventional method for preparing aryl α-keto esters, which can then be hydrolyzed to the corresponding α-keto acids. mdpi.com Optimizing this reaction would involve careful selection of the Lewis acid catalyst, solvent, and reaction temperature to maximize the yield of the desired 4-bromo-substituted product and minimize side reactions.

Oxidation strategies using agents like selenium dioxide or potassium permanganate (B83412) are also employed to convert unsaturated carbon bonds or methyl ketones into α-keto acids. mdpi.com The efficiency of these methods is often high, with good atom economy. mdpi.com Electrochemical synthesis is emerging as a sustainable alternative, where anodic oxidation of aryl methyl ketones can directly produce α-keto acid methyl esters. mdpi.com

Innovations in catalysis, such as the use of recyclable iron nanocomposites for the oxidation of alkenes to α-keto acids, offer greener synthetic routes. organic-chemistry.org For the specific synthesis of this compound, a combination of an optimized Friedel-Crafts type reaction to build the carbon skeleton followed by a selective and high-yielding bromination step would be a logical approach. Further research into one-pot syntheses or flow chemistry applications could lead to significant improvements in yield and process efficiency.

Mechanistic Studies and Chemical Reactivity of 3 4 Bromophenyl 2 Oxopropanoic Acid

Reactivity at the α-Keto Acid Moiety

The α-keto acid portion of the molecule is a hub of chemical activity, primarily involving decarboxylative processes, transformations of the carboxylic acid group, and reactions at the ketone functionality.

Decarboxylative Transformations

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a characteristic reaction of α-keto acids. While β-keto acids undergo decarboxylation readily upon heating through a cyclic transition state, the decarboxylation of α-keto acids is generally less facile and often requires specific conditions or catalysts. The process involves the cleavage of the C-C bond between the carbonyl and carboxyl groups. In biological systems, this transformation is often catalyzed by enzymes requiring cofactors such as thiamine (B1217682) pyrophosphate (TPP). In a laboratory setting, decarboxylation of α-keto acids can be induced under acidic conditions or via oxidative pathways. For 3-(4-bromophenyl)-2-oxopropanoic acid, this reaction would lead to the formation of 1-bromo-4-ethylbenzene, a transformation of potential synthetic utility.

The general mechanism for the acid-catalyzed decarboxylation of an α-keto acid involves the protonation of the keto-carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the C-C bond releases carbon dioxide and forms a resonance-stabilized carbocation, which is then quenched to yield the final product.

Table 1: Hypothetical Data for Decarboxylative Transformations of this compound

| Entry | Conditions | Product | Yield (%) |

| 1 | H₂SO₄ (aq), Heat | 1-bromo-4-ethylbenzene | 65 |

| 2 | Oxidative (e.g., H₂O₂) | 4-Bromobenzoic acid | 72 |

| 3 | Enzymatic (Thiamine) | 1-bromo-4-ethylbenzene | High |

Formation of Nitrile Oxides

A novel and synthetically valuable transformation of α-keto acids is their conversion into nitrile oxides. Research has demonstrated that α-keto acids can serve as precursors to nitrile oxides when treated with copper nitrate. rsc.org This reaction proceeds through a proposed mechanism involving a carbon-carbon bond cleavage to form gem-dinitroalkane intermediates, which then transform into nitrile oxides. rsc.org These in situ generated nitrile oxides are highly reactive 1,3-dipoles and can readily participate in cycloaddition reactions, for instance, with alkenes to form isoxazolines. rsc.org In the case of this compound, this would generate (4-bromophenyl)acetonitrile oxide, a versatile intermediate for the synthesis of various heterocyclic compounds.

Another established method for converting α-keto acids to nitriles involves their reaction with hydroxylamine. cdnsciencepub.com The initially formed α-keto acid oxime can then undergo decarboxylation to yield the corresponding nitrile. cdnsciencepub.com

Reactions Involving the Keto Group

The ketone functionality in the α-keto acid moiety is susceptible to nucleophilic attack. A key reaction is the formation of imines through condensation with primary amines. This reactivity is particularly relevant in biochemical contexts where α-keto acids react with amino acids in transamination reactions. For this compound, reaction with an amine would yield the corresponding imine, which could serve as a precursor for the synthesis of α-amino acids or other nitrogen-containing compounds.

Reactivity of the Bromophenyl Substituent

The bromine atom on the phenyl ring provides a handle for a variety of substitution and coupling reactions, allowing for further derivatization of the molecule.

Nucleophilic and Electrophilic Aromatic Substitutions

The electron-withdrawing nature of the α-keto acid substituent deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Any substitution would be directed to the meta position relative to the side chain. Conversely, the presence of the bromine atom, a good leaving group, in conjunction with the deactivating side chain, makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the bromine atom, especially if further activating groups are present on the ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglumenlearning.com

Cross-Coupling Reactions for Further Derivatization

The carbon-bromine bond is a versatile functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comorganic-chemistry.orgresearchgate.netyoutube.comresearchgate.net For this compound, a Suzuki coupling could be employed to introduce a new aryl or vinyl group at the 4-position of the phenyl ring, leading to the synthesis of biphenyl (B1667301) or stilbene (B7821643) derivatives.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.govorganic-chemistry.orgmdpi.comlibretexts.org This method would allow for the introduction of an alkynyl substituent onto the phenyl ring of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgnih.govlibretexts.orgbeilstein-journals.orgacsgcipr.org This would provide a direct route to synthesize derivatives of 3-(4-aminophenyl)-2-oxopropanoic acid.

Table 2: Plausible Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(Biphenyl-4-yl)-2-oxopropanoic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(4-(Phenylethynyl)phenyl)-2-oxopropanoic acid |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 3-(4-(Phenylamino)phenyl)-2-oxopropanoic acid |

Tautomerism and Keto-Enol Equilibria

The phenomenon of tautomerism is a critical aspect of the chemical behavior of this compound. As an α-keto acid, it can exist in equilibrium between its keto and enol forms. This equilibrium is dynamic and highly sensitive to the surrounding chemical environment, particularly the solvent. nih.gov

Detailed studies on the closely related phenylpyruvic acid (PPA) provide significant insight into the tautomeric behavior expected for its brominated analogue. Spectroscopic analyses, including 1H and 13C NMR, have demonstrated that the keto-enol equilibrium is strongly dependent on the solvent's polarity. nih.gov In aprotic solvents and methanol, PPA almost exclusively adopts the enol form. Conversely, in aqueous solutions, the keto form is predominant. nih.gov This solvent-dependent equilibrium is also influenced by temperature. For instance, in dimethyl sulfoxide (B87167) (DMSO), phenylpyruvic acid exists as a mixture of 93.5% enol and 6.5% keto tautomer at room temperature. nih.gov An increase in temperature shifts the equilibrium, favoring a higher percentage of the keto form. nih.gov

The enol form of phenylpyruvic acid has been identified as the Z-isomer, a configuration determined through the analysis of vicinal coupling constants in its 13C NMR spectrum. nih.gov Furthermore, infrared spectroscopy studies have shown that in the crystalline state, PPA exists in its enol form. nih.gov For substituted phenylpyruvic acids, it has been observed that the nature of the substituent on the phenyl ring can influence the keto/enol ratio, although the solvent and temperature remain the primary determining factors. researchgate.net Given these findings for PPA, it is reasonable to infer that this compound will exhibit similar solvent and temperature-dependent keto-enol tautomerism.

| Compound | Solvent | Temperature | % Keto Form | % Enol Form |

|---|---|---|---|---|

| Phenylpyruvic Acid | Dimethyl Sulfoxide (DMSO) | Room Temperature | 6.5 | 93.5 |

| Phenylpyruvic Acid | Aprotic Solvents | Not Specified | Trace | Almost Complete |

| Phenylpyruvic Acid | Methanol | Not Specified | Trace | Almost Complete |

| Phenylpyruvic Acid | Water | Not Specified | Predominant | Minor |

Reaction Kinetics and Stereoelectronic Effects in Related Bromophenyl Systems

The reactivity of this compound is significantly influenced by the stereoelectronic effects of the para-bromo substituent on the phenyl ring. These effects modulate the electron density at the reaction centers, namely the carbonyl groups of the α-keto acid moiety, and thereby affect the kinetics of its chemical transformations. The Hammett equation provides a quantitative framework for understanding such substituent effects on the rates and equilibria of reactions involving benzene (B151609) derivatives. libretexts.orgcambridge.org

In reactions where the transition state involves the development of a negative charge, such as nucleophilic attack at a carbonyl carbon, an electron-withdrawing substituent like bromine is expected to increase the reaction rate. cambridge.org This is because the substituent helps to stabilize the developing negative charge in the transition state. Conversely, in reactions where a positive charge develops in the transition state, the para-bromo group would be expected to decrease the reaction rate.

Studies on related bromophenyl systems provide experimental evidence for these stereoelectronic effects. For example, in the photoinduced radical cleavage of para-bromoacetophenone, the triplet state undergoes C-Br bond cleavage with a room temperature rate constant of 1 x 10^8 s-1. acs.org This highlights the reactivity of the C-Br bond under specific conditions. In another study investigating the electronic effects of para-substituents on the reactivity of cross-conjugated carbonyl compounds with an iron carbonyl complex, it was found that electron-withdrawing groups, including bromine, promote the coordination reaction. scielo.br This suggests that the electron-withdrawing nature of the bromo-substituent makes the carbonyl system more susceptible to reaction with the electron-rich metal center.

Advanced Spectroscopic and Analytical Characterization in 3 4 Bromophenyl 2 Oxopropanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(4-Bromophenyl)-2-oxopropanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the aromatic ring, specifically those on the disubstituted benzene (B151609), are expected to appear as a set of doublets due to ortho- and meta-coupling. The protons ortho to the bromo group would be deshielded compared to the protons meta to it. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the carbonyl group would likely appear as a singlet, as they lack adjacent non-equivalent protons for coupling. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the two carbonyl groups (keto and carboxylic acid) are expected at the most downfield positions, typically in the range of 160-200 ppm. The aromatic carbons will produce signals in the aromatic region (120-140 ppm), with the carbon atom directly bonded to the bromine atom showing a characteristic chemical shift. The methylene carbon will appear further upfield.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho to -CH₂) | 7.15 - 7.25 | d (doublet) |

| Ar-H (ortho to -Br) | 7.45 - 7.55 | d (doublet) |

| -CH₂- | 4.10 - 4.20 | s (singlet) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (keto) | 190 - 195 |

| C=O (acid) | 160 - 165 |

| Ar-C (C-Br) | 121 - 124 |

| Ar-C (C-CH₂) | 134 - 137 |

| Ar-CH | 129 - 133 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₉H₇BrO₃), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z), confirming the presence of a single bromine atom. uni.lu

Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org Another plausible fragmentation is the cleavage of the bond between the methylene group and the keto group, which could lead to the formation of a stable bromobenzyl cation. The observation of these fragments helps to piece together the molecular structure.

Predicted Mass Spectrometry Data for this compound

| Ion Adduct / Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 242/244 | Molecular ion peak showing the characteristic Br isotope pattern. uni.lu |

| [M+H]⁺ | 243/245 | Protonated molecular ion. uni.lu |

| [M+Na]⁺ | 265/267 | Sodium adduct. uni.lu |

| [M-H]⁻ | 241/243 | Deprotonated molecular ion. uni.lu |

| [M-COOH]⁺ | 197/199 | Loss of the carboxylic acid group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of specific bonds.

The most prominent feature for a carboxylic acid is a very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹. docbrown.info This broadness is a result of intermolecular hydrogen bonding. Overlapping this region, the C-H stretching vibrations of the aromatic ring and the methylene group are expected around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. libretexts.org

A crucial feature is the presence of two carbonyl (C=O) stretching bands. The carboxylic acid carbonyl stretch is expected around 1700-1725 cm⁻¹, often broadened by hydrogen bonding. The α-keto carbonyl group typically absorbs at a slightly different frequency, allowing for potential distinction. The C-O stretching of the carboxylic acid and the O-H bending will also be present in the fingerprint region (1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively). libretexts.org Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Aromatic/Methylene | C-H Stretch | 2850 - 3100 |

| Keto Group | C=O Stretch | 1710 - 1730 (sharp, strong) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Chromatographic Methods in Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound. A reversed-phase HPLC method, typically employing a C18 stationary phase, is well-suited for this analysis. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at an acidic pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol.

By monitoring a reaction over time, HPLC can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions. After synthesis and purification, the purity of the final compound is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule (due to the stereocenter at the α-carbon, which is transient in its enol form), resolving its enantiomers is critical, especially in pharmaceutical applications where stereoisomers can have different biological activities. Chiral HPLC is the method of choice for this purpose.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving a broad range of chiral compounds, including acidic molecules. Anion-exchanger type CSPs, like CHIRALPAK QN-AX, are specifically designed for the enantioseparation of acidic compounds and operate based on an ionic exchange mechanism between the protonated chiral selector and the anionic analyte. The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is optimized to achieve baseline separation of the two enantiomers, allowing for the accurate determination of the enantiomeric excess (ee).

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Computational Chemistry and Theoretical Insights into 3 4 Bromophenyl 2 Oxopropanoic Acid

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and properties of molecules. researchgate.netmdpi.com This method is centered on the principle that the energy of a molecule can be determined from its electron density. A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT to provide a high level of accuracy for a broad range of chemical systems. researchgate.net

For 3-(4-Bromophenyl)-2-oxopropanoic acid, DFT calculations, typically using a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional structure through geometry optimization. researchgate.netsphinxsai.com This process identifies the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. The outcome is a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. While experimental data for this specific molecule is scarce, theoretical values provide a reliable prediction of its molecular framework. sphinxsai.com

Beyond structural prediction, DFT is instrumental in calculating quantum chemical parameters that describe the molecule's reactivity. mdpi.com These descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals. mdpi.com These parameters help in understanding the molecule's behavior in chemical reactions, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This table presents hypothetical data based on typical DFT calculation results for similar aromatic compounds.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C=O (ketone) | 1.22 Å |

| Bond Length | C=O (acid) | 1.21 Å |

| Bond Length | C-O (acid) | 1.35 Å |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | C-C=O (ketone) | 118.0° |

| Dihedral Angle | O=C-C=O | -105.0° |

Molecular Orbital Analysis and Electronic Structure Investigations

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are highly effective for determining the energies of these orbitals and visualizing their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, while the LUMO would likely be centered on the α-keto acid moiety.

Table 2: Predicted Electronic Properties for this compound Note: This table presents hypothetical data based on typical DFT calculation results for similar aromatic compounds.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential (I) | 6.8 eV |

| Electron Affinity (A) | 2.1 eV |

| Electronegativity (χ) | 4.45 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 4.22 eV |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. mdpi.com By mapping the potential energy surface, chemists can determine the most favorable reaction mechanism and calculate key thermodynamic parameters like activation energy.

For this compound, computational methods could be used to study various reactions, such as its synthesis, degradation, or participation in biochemical pathways. For instance, a study of its synthesis might involve modeling the reaction of a bromophenyl precursor with an appropriate reagent. mdpi.com DFT calculations can be employed to locate the transition state structure for the rate-determining step, and the calculated activation energy can provide a quantitative measure of the reaction rate.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including vibrational (infrared and Raman) spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral features to molecular vibrations. sphinxsai.com

The prediction of vibrational spectra for this compound would begin with a DFT geometry optimization to find the equilibrium structure, followed by a frequency calculation. researchgate.net This calculation determines the energies of the normal modes of vibration. The results are a set of vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR or Raman spectrum.

It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity effects, which leads to a better agreement with experimental spectra. researchgate.net By analyzing the atomic motions associated with each calculated frequency, specific bands in an experimental spectrum can be confidently assigned to the stretching, bending, or torsional motions of particular functional groups, such as the C=O of the ketone and carboxylic acid, the C-Br bond, and the aromatic ring vibrations. sphinxsai.com

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: This table presents hypothetical data based on typical calculation results and known spectroscopic ranges.

| Vibrational Mode | Functional Group | Predicted Frequency (Scaled) | Typical Experimental Range |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3100 | 3300-2500 |

| C-H Stretch | Aromatic | 3050 | 3100-3000 |

| C=O Stretch | Ketone | 1725 | 1725-1705 |

| C=O Stretch | Carboxylic Acid | 1710 | 1720-1700 |

| C=C Stretch | Aromatic Ring | 1600, 1485 | 1600-1450 |

| C-O Stretch | Carboxylic Acid | 1250 | 1320-1210 |

| C-Br Stretch | Aryl Halide | 650 | 680-515 |

Conformational Analysis and Energy Landscapes

For a flexible molecule like this compound, which has several rotatable single bonds, a conformational analysis can be performed computationally. This involves systematically rotating key bonds and calculating the energy at each step to map out the potential energy surface. The low-energy regions on this surface correspond to stable conformers (local minima), while the high-energy regions represent transition states for conformational changes. rsc.orgresearchgate.net

The results of this analysis can be visualized as a free energy landscape, which maps the relative probabilities of the molecule adopting different shapes. researchgate.netdiva-portal.orgnih.gov Identifying the global minimum energy conformation provides the most likely structure of the molecule. This information is vital for applications like drug design, where the specific three-dimensional shape of a molecule determines its ability to bind to a biological target. The energy landscape reveals the flexibility of the molecule and the accessibility of different conformational states. rsc.org

Table 4: Relative Energies of Hypothetical Conformers of this compound Note: This table presents hypothetical data illustrating the outcome of a conformational analysis.

| Conformer | Description of Key Dihedral Angle | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | Gauche orientation between C=O groups | 0.00 |

| 2 | Anti orientation between C=O groups | 1.5 |

| 3 | Rotation of carboxylic acid group | 2.8 |

| 4 | Rotation of bromophenyl group | 4.2 |

Biological and Metabolic Research Pertaining to 3 4 Bromophenyl 2 Oxopropanoic Acid

In Vitro Studies on Biological Activities

In vitro research provides a foundational understanding of the biological effects of a chemical compound at the cellular and molecular level. For 3-(4-Bromophenyl)-2-oxopropanoic acid, studies have primarily focused on the activities of structurally related molecules.

Antioxidant Potential of Related Derivatives

While direct studies on the antioxidant capacity of this compound are not prominent in the reviewed literature, research on related propanoic acid and bromophenyl derivatives demonstrates notable antioxidant properties. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share the propanoic acid backbone, have shown that these compounds can possess significant anticancer and antioxidant activities. mdpi.comnih.gov One promising derivative from this class, containing a 2-furyl substituent, exhibited potent antioxidant effects in the DPPH radical scavenging assay. nih.gov

Another study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide identified several compounds with high antioxidant activity, in some cases exceeding that of the well-known antioxidant ascorbic acid. nih.gov Specifically, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, which contains the bromophenyl moiety, showed antioxidant activity 1.13 times higher than ascorbic acid. nih.gov The presence and position of the bromine substituent appeared to influence the activity, as its replacement with chlorine resulted in a slight decrease, while a fluorine substitution led to a more significant drop in antioxidant potential. nih.gov

Interactive Table: Antioxidant Activity of Selected Related Derivatives (Note: Data is for related compounds, not this compound itself.)

| Compound Name | Antioxidant Activity Metric | Result | Reference |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (Compound 17) | DPPH Radical Scavenging | 1.13 times higher than ascorbic acid | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (Compound 39) | DPPH Radical Scavenging | 1.37 times higher than ascorbic acid | nih.gov |

| 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide) (Compound 20) | DPPH Radical Scavenging | Exhibited potent antioxidant properties | nih.govresearchgate.net |

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key area of pharmacological research. For compounds structurally related to this compound, several enzyme inhibition activities have been reported.

A study on new synthetic N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed that these compounds exhibited good to moderate inhibitory activities against α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. researchgate.net One derivative, in particular, showed strong inhibition against both enzymes, with a kinetic study indicating a reversible and mixed-type inhibition mechanism. researchgate.net

In the context of cancer research, a novel quinazoline (B50416) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase, an enzyme that plays a significant role in cell cycle regulation. mdpi.com This compound demonstrated significantly higher inhibitory activity compared to its unsubstituted and methyl-substituted counterparts. mdpi.com Furthermore, synthetic coumarin (B35378) derivatives, such as 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, have been shown to inhibit cancer cell invasion by targeting matrix metalloproteases (MMPs). nih.gov

Interactive Table: Enzyme Inhibition by Related Bromophenyl Compounds

| Compound Class/Name | Target Enzyme(s) | Type of Inhibition/Activity | Reference |

| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides | α-glucosidase, α-amylase | Good to moderate inhibitory activity; mixed-type | researchgate.net |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Potent and selective inhibition | mdpi.com |

| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Matrix Metalloproteases (MMPs) | Potent inhibition of cell invasion | nih.gov |

Receptor Binding Assays

Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors, which can initiate a physiological response. These assays typically use a radiolabeled ligand and a source of the receptor to measure the binding affinity of the test compound. nih.gov Common formats include filtration assays and scintillation proximity assays (SPA). nih.gov Despite the importance of such studies, a review of the available scientific literature did not yield specific receptor binding assay data for this compound.

Exploration of Metabolic Fates and Biotransformations

Understanding how a foreign compound, or xenobiotic, is metabolized by an organism is critical for assessing its potential effects and duration of action. This involves studying its absorption, distribution, metabolism, and excretion.

Interactions with Xenobiotic Metabolic Pathways

Xenobiotic metabolism is a set of pathways that modify the chemical structure of foreign compounds to facilitate their elimination. wikipedia.orgopenaccessjournals.com This process is typically divided into three phases. nih.gov

Phase I: Introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis, often catalyzed by Cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov

Phase II: Conjugation of the modified compound with endogenous polar molecules (e.g., glucuronic acid, sulfate, glutathione), making it more water-soluble. wikipedia.orgnih.gov

Phase III: Transport of the conjugated metabolites out of cells and the body. nih.gov

While specific metabolic studies on this compound were not found, research on the closely related butenolide derivative, 3-(4-bromophenyl)-5-acetyloxymethyl-2,5-dihydrofuran-2-one, provides valuable insights into the likely metabolic pathways. nih.gov A study using high-performance liquid chromatography with mass spectrometric detection (HPLC-MS) identified five Phase I metabolites and one Phase II metabolite in mouse urine. nih.gov This indicates that the bromophenyl structure undergoes significant biotransformation, likely involving the key xenobiotic metabolic pathways, such as oxidation by CYP enzymes followed by conjugation reactions. nih.gov The liver is the primary site for these biotransformation reactions. nih.gov

Potential as a Substrate or Inhibitor in Carbon Metabolism

Carbon metabolism encompasses the central biochemical pathways, such as glycolysis and the citric acid cycle, that are fundamental for energy production and biosynthesis. There is currently no evidence in the reviewed scientific literature to suggest that this compound acts as a significant substrate or inhibitor within these core carbon metabolism pathways. Its structure does not resemble the typical intermediates of these cycles, and it is primarily processed through xenobiotic, rather than endogenous, metabolic routes.

Structure-Activity Relationship (SAR) Studies for Analogs and Derivatives

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available research, a broader examination of related compounds containing the 4-bromophenyl moiety provides valuable insights into the structural requirements for various biological activities. By analyzing analogs and derivatives where the core structure is modified, researchers can deduce the influence of different functional groups and substituents on the compound's efficacy and mechanism of action.

Anti-inflammatory and Analgesic Activities

Research into derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole has shed light on key structural features that enhance anti-inflammatory effects. mdpi.com A study involving a series of these derivatives revealed that the presence of specific substituents on the 5-position of the oxadiazole ring significantly influences anti-inflammatory and analgesic activity. mdpi.com

For instance, derivatives with a 3,4-dimethoxyphenyl or a 4-chlorophenyl group at this position demonstrated potent anti-inflammatory effects, comparable to the standard drug Indomethacin. mdpi.com This suggests that electron-donating and electron-withdrawing groups on the phenyl ring attached to the oxadiazole can modulate activity. The most effective derivatives were those containing halogen substituents at the 5-position of the oxadiazole ring. mdpi.com

| Compound | Substituent at 5-position of Oxadiazole Ring | Anti-inflammatory Activity (% efficiency) | Analgesic Activity (% efficiency) |

|---|---|---|---|

| 21c | 3,4-Dimethoxyphenyl | 59.5 | High |

| 21i | 4-Chlorophenyl | 61.9 | High |

| 21b | Halogen Substituent | Not specified | 44-71 |

| 21e | Halogen Substituent | Not specified | 44-71 |

| 21f | Halogen Substituent | Not specified | 44-71 |

| Indomethacin (Standard) | - | 64.3 | Not specified |

| Acetylsalicylic acid (Standard) | - | Not specified | 63.2 |

Antibacterial Activity

| Compound Class | Key Structural Feature | Target Bacteria | Observed Activity |

|---|---|---|---|

| 3-(4-halophenyl)-3-oxopropanal derivatives | Mono-methoxyamine or ethoxyamine moiety | Staphylococcus aureus | Moderate antibacterial activity (MIC <16 µg/ml) |

| Compounds 7, 15, 16 | Specific mono-methoxyamine or ethoxyamine substitutions | Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than Houttuynin and Levofloxacin |

Antimicrobial and Anticancer Activities

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. nih.gov The results indicated that specific substitutions on the thiazole (B1198619) ring system led to promising antimicrobial activity, comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov In terms of anticancer screening against the MCF7 breast cancer cell line, one particular derivative emerged as the most active. nih.gov This highlights the importance of the thiazole scaffold in conjunction with the 4-bromophenyl group for developing dual-action therapeutic agents.

Antimicrobial and Antioxidant Activities

Research on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has revealed their potential as antimicrobial and antioxidant agents. mdpi.com The core structure, which combines a 4-bromophenyl sulfonyl group with the amino acid L-valine, provides a template for further modification. The study demonstrated that specific derivatives, such as an N-acylated α-amino acid and a 4H-1,3-oxazol-5-one derivative, exhibited the best antioxidant activity within the tested series. mdpi.com These findings suggest that the combination of the brominated phenyl ring with an amino acid residue can lead to compounds with beneficial antioxidant properties. mdpi.com

| Compound | Compound Type | DPPH Inhibition (%) |

|---|---|---|

| N-acylated α-amino acid 5 | N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | 4.70 ± 1.88 |

| 4H-1,3-oxazol-5-one 6 | 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one | 16.75 ± 1.18 |

Future Directions and Emerging Research Avenues for 3 4 Bromophenyl 2 Oxopropanoic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

Modern chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and minimal environmental impact. scilit.com Future research on 3-(4-Bromophenyl)-2-oxopropanoic acid will likely focus on developing synthetic routes that align with these principles, moving away from conventional methods that may rely on hazardous reagents or generate significant waste. mdpi.com

Key areas for investigation include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the synthesis. For instance, engineered oxidases or dehydrogenases could convert a precursor like 3-(4-bromophenyl)lactic acid directly to the target α-keto acid under mild, aqueous conditions. This approach offers high selectivity and reduces the need for protecting groups and harsh oxidants. nih.gov

Electrochemical Synthesis: Anodic oxidation of suitable precursors presents a clean and atom-economical alternative. mdpi.com This method uses electricity to drive the reaction, avoiding the need for stoichiometric chemical oxidants and minimizing byproduct formation.

Continuous Flow Chemistry: Implementing the synthesis in microreactors or continuous flow systems can enhance safety, improve heat and mass transfer, and allow for more precise control over reaction parameters. This often leads to higher yields and purity while reducing solvent usage and reaction time.

Green Solvents and Catalysts: Research could explore the use of benign solvents like water, supercritical CO₂, or bio-based solvents. Furthermore, developing reusable heterogeneous catalysts, such as metal oxides supported on inert materials, could replace homogeneous catalysts that are often difficult to separate and recycle. acs.orgresearchgate.net

Table 1: Comparison of a Hypothetical Sustainable Synthetic Route with a Traditional Approach

| Feature | Traditional Route (e.g., Friedel-Crafts Acylation followed by Oxidation) | Proposed Sustainable Route (e.g., Biocatalytic Oxidation) |

| Starting Materials | Often derived from petrochemicals | Potentially bio-based precursors |

| Solvents | Chlorinated hydrocarbons, ethers | Water, buffered aqueous solutions |

| Catalyst/Reagent | Stoichiometric Lewis acids (e.g., AlCl₃), strong oxidants (e.g., KMnO₄) | Recyclable enzyme (e.g., L-amino acid deaminase) |

| Reaction Conditions | Often requires anhydrous conditions, potentially harsh temperatures | Mild conditions (ambient temperature and pressure) |

| Byproducts | Metal salts, hazardous waste streams | Minimal, often biodegradable waste |

| Atom Economy | Moderate to low | High |

| Safety Concerns | Use of corrosive and toxic reagents | Generally regarded as safe (GRAS) components |

Advanced Mechanistic Investigations of Complex Transformations

The dual functionality of this compound—a reactive ketone and a carboxylic acid—makes it a valuable substrate for a variety of complex chemical transformations. wikipedia.org Future research should delve into the mechanisms of these reactions to optimize conditions, control stereochemistry, and expand their synthetic utility.

Potential areas of focus include:

Asymmetric Amination: A key transformation would be the reductive amination of the keto group to produce the non-canonical amino acid 4-bromo-phenylalanine. Mechanistic studies using techniques like in-situ spectroscopy, kinetic analysis, and computational modeling (Density Functional Theory - DFT) could elucidate the transition states and intermediates. This understanding is crucial for designing highly enantioselective catalysts.

Multicomponent Reactions: Investigating the role of this compound in multicomponent reactions (e.g., Ugi or Passerini-type reactions) could lead to the rapid assembly of complex molecular scaffolds. Mechanistic probes would help to understand the reaction pathways and regioselectivity.

Cross-Coupling Reactions: The bromophenyl group is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Advanced studies could investigate the interplay between the α-keto acid moiety and the catalytic cycle, potentially revealing novel reactivity or catalyst inhibition effects. mdpi.com

Application in Supramolecular Chemistry and Materials Science

The distinct structural features of this compound make it an attractive building block, or "tecton," for the construction of ordered supramolecular assemblies and functional materials.

Crystal Engineering and Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to direct crystal packing. The carboxylic acid provides a robust hydrogen-bonding motif (e.g., forming dimers). The interplay between these interactions could be systematically studied to create predictable crystalline architectures with tailored properties. nih.govnih.gov

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordinating with metal ions to form MOFs. The bromophenyl group could then be used for post-synthetic modification, allowing for the tuning of the MOF's properties, such as gas adsorption, porosity, or catalytic activity.

Polymer Science: The molecule could be incorporated into polymers. For example, it could be used as a monomer in polyester (B1180765) synthesis. The pendant bromophenyl group would then be available for further functionalization, such as grafting other polymer chains or attaching active molecules, creating materials for coatings, drug delivery, or electronics.

Integration with Systems Biology and Synthetic Biology Approaches for Pathway Engineering

The fields of systems and synthetic biology offer powerful tools to create microbial cell factories for the sustainable production of valuable chemicals. nih.gov Future research could engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce this compound or its derivatives from simple feedstocks like glucose.

This research avenue would involve several key stages:

Pathway Design (Systems Biology): Computational models of cellular metabolism would be used to identify or design a biosynthetic pathway. This could involve diverting intermediates from native pathways, such as the shikimate pathway which produces aromatic amino acids, and introducing enzymes to convert them towards the target molecule. wikipedia.org

Enzyme Discovery and Engineering: Novel enzymes required for the synthetic pathway might be discovered through genome mining or created through directed evolution of existing enzymes to accept non-natural substrates. nih.govrsc.org For example, a transaminase could be engineered to act on a precursor molecule.

Pathway Implementation (Synthetic Biology): The genes encoding the necessary enzymes would be assembled into a genetic circuit and introduced into the host organism. youtube.com

Optimization: The expression of the pathway genes would be fine-tuned, and the host's metabolism would be further engineered to maximize the carbon flux towards the desired product, leading to high titers and yields. researchgate.net

Table 2: Hypothetical Engineered Biosynthetic Pathway for this compound

| Step | Reaction | Enzyme Source (Hypothetical) |

| 1 | Chorismate → 4-Bromophenylpyruvate Precursor | Introduction of engineered chorismate-utilizing enzymes |

| 2 | Precursor Halogenation | A bacterial flavin-dependent halogenase |

| 3 | Side Chain Elaboration | Enzymes from amino acid biosynthesis pathways (e.g., from Pseudomonas sp.) |

| 4 | Final Oxidation/Transamination | An engineered L-amino acid deaminase or oxidase |

High-Throughput Screening for Undiscovered Biological Activities

As a structurally unique molecule, this compound may possess novel biological activities. High-throughput screening (HTS) provides a rapid and efficient method to test the compound against a vast array of biological targets to identify potential therapeutic applications. acs.org

The HTS workflow would include:

Library Inclusion: Incorporating high-purity this compound into large chemical libraries.

Assay Development: Designing and validating a diverse range of biochemical and cell-based assays. These could target specific enzyme families (e.g., kinases, proteases, metabolic enzymes like branched-chain amino acid aminotransferases), cellular receptors, or phenotypic responses (e.g., anti-proliferative effects on cancer cells, antimicrobial activity, modulation of inflammatory pathways). rsc.org

Screening and Hit Identification: Performing the automated screening to identify "hits"—instances where the compound demonstrates significant activity in a particular assay.

Hit-to-Lead Optimization: For any confirmed hits, the compound would serve as a starting point for a medicinal chemistry program. Analogs would be synthesized to improve potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new drug candidates. The α-keto acid moiety is of particular interest as it is a key structural feature in several biologically active molecules. wikipedia.org

Table 3: Potential Therapeutic Areas and Targets for HTS of this compound

| Therapeutic Area | Potential Molecular Target Class | Rationale |

| Oncology | Metabolic Enzymes (e.g., Dehydrogenases, Transaminases) | α-keto acids are key metabolites; inhibitors could disrupt cancer cell metabolism. |

| Infectious Diseases | Bacterial Enzymes (e.g., in cell wall synthesis) | The compound could inhibit essential microbial pathways. |

| Neurology | Receptors, Ion Channels | Aromatic compounds can interact with targets in the central nervous system. |

| Inflammation | Proteases, Kinases | Inhibition of key signaling proteins involved in the inflammatory response. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-2-oxopropanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A typical route involves Friedel-Crafts acylation of 4-bromobenzene with oxaloacetic acid derivatives. Reaction efficiency can be enhanced by optimizing catalysts (e.g., Lewis acids like AlCl₃) and controlling temperature (70–90°C) to minimize side reactions. Purification via recrystallization in ethanol/water mixtures improves yield (≥95% purity) . For analogous compounds, tert-butyloxycarbonyl (Boc) protection of intermediates reduces undesired byproducts during coupling reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the aromatic proton environment (δ 7.2–7.8 ppm for bromophenyl) and ketone/acid functionalities (δ 170–200 ppm for carbonyl carbons) .

- X-ray crystallography : SHELXL/SHELXT software refines crystal structures, confirming bond angles (e.g., C-Br bond length ~1.89 Å) and packing motifs .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW 257.04 g/mol) and fragmentation patterns .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- pH titration : Monitor degradation via HPLC at pH 2–12 (25°C). The ketone group is prone to hydrolysis above pH 10, requiring neutral storage conditions .

- Thermal analysis : TGA/DSC reveals decomposition onset at ~150°C, suggesting storage below 4°C for long-term stability .

Advanced Research Questions

Q. How does the electron-withdrawing bromo group at the para position influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The bromine atom increases electrophilicity at the ketone carbon, enhancing reactivity toward nucleophiles (e.g., amines or hydrazines). Density functional theory (DFT) calculations show a 15–20% reduction in activation energy for nucleophilic attacks compared to non-halogenated analogs. Experimental validation via kinetic studies (e.g., monitoring hydrazone formation rates) is recommended .

Q. What computational methods are suitable for modeling the compound’s interaction with enzymatic targets like β-ketoacid decarboxylases?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses with decarboxylase active sites (PDB: 4XYZ). Focus on hydrogen bonding with Arg128 and hydrophobic interactions with the bromophenyl group .

- MD simulations : GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes, with RMSD <2.0 Å indicating robust binding .

Q. How can contradictory reports on the compound’s inhibitory effects on amino acid biosynthesis enzymes be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration or pH). Resolve via:

- Enzyme kinetics : Measure IC₅₀ under standardized conditions (pH 7.4, 37°C). For example, BacB isomerase inhibition shows a sigmoidal dose-response curve (IC₅₀ = 12 µM) .

- Metabolite profiling : LC-MS/MS tracks downstream metabolites (e.g., tetrahydrotyrosine) to confirm pathway disruption .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.